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molecular formula C8H10INO2S B8629522 N-(4-Iodophenyl)-N-methylmethanesulphonamide CAS No. 110965-10-1

N-(4-Iodophenyl)-N-methylmethanesulphonamide

Cat. No. B8629522
M. Wt: 311.14 g/mol
InChI Key: FDRGCSHYAFCRGM-UHFFFAOYSA-N
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Patent
US05258399

Procedure details

N-Methyl-N-(3-tolyl)methanesulphonamide was prepared as for the preparation of N-(4-iodophenyl)-N-methylmethanesulphonamide described in Example 3, except that 3-methylaniline was used in place of 4-iodoaniline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([N:8]([CH3:13])[S:9]([CH3:12])(=[O:11])=[O:10])=[CH:4][CH:3]=1.[CH3:14]C1C=C(C=CC=1)N>>[CH3:13][N:8]([C:5]1[CH:4]=[C:3]([CH3:14])[CH:2]=[CH:7][CH:6]=1)[S:9]([CH3:12])(=[O:11])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=C(C=C1)N(S(=O)(=O)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(N)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(S(=O)(=O)C)C=1C=C(C=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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